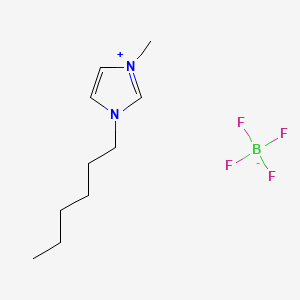
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-(3-(3,4-methylenedioxyphenylcarbamoyloxy)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NNC-22-0031 is a small molecule drug developed by Novo Nordisk A/S. It is known for its antagonistic effects on serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors . This compound has been studied for its potential use in treating psychotic disorders, particularly schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves:
- Formation of the piperidine ring.
- Introduction of the fluorine atom at the benzisoxazole moiety.
- Attachment of the methylenedioxyphenyl group to the piperidine ring .
Industrial Production Methods
The industrial production of NNC-22-0031 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NNC-22-0031 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common, particularly involving the fluorine and methylenedioxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of NNC-22-0031 with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new neuroleptic drugs with improved efficacy and fewer side effects.
Mechanism of Action
NNC-22-0031 exerts its effects by antagonizing serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors. This leads to a reduction in dopaminergic and serotonergic activity, which is beneficial in treating psychotic disorders. The compound’s selectivity for mesolimbic pathways helps reduce the risk of extrapyramidal side effects .
Comparison with Similar Compounds
Similar Compounds
NNC-19-1228: Another compound developed by Novo Nordisk A/S with a similar pharmacologic profile.
Clozapine: A well-known antipsychotic with mixed dopamine, serotonin, and adrenergic antagonist action.
Uniqueness
NNC-22-0031 is unique due to its selective antagonism of serotonin 2 receptors, adrenergic receptor alpha-1, and dopamine D2 receptors, which provides a balanced approach to treating psychotic disorders without causing significant motoric side effects .
Properties
CAS No. |
160436-12-4 |
|---|---|
Molecular Formula |
C23H25ClFN3O5 |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl N-(1,3-benzodioxol-5-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H24FN3O5.ClH/c24-16-2-4-18-20(12-16)32-26-22(18)15-6-9-27(10-7-15)8-1-11-29-23(28)25-17-3-5-19-21(13-17)31-14-30-19;/h2-5,12-13,15H,1,6-11,14H2,(H,25,28);1H |
InChI Key |
GYGUWRJKLIJBQP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC(=O)NC4=CC5=C(C=C4)OCO5.Cl |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC(=O)NC4=CC5=C(C=C4)OCO5.Cl |
Key on ui other cas no. |
160436-12-4 |
Synonyms |
4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-(3-(3,4-methylenedioxyphenylcarbamoyloxy)propyl)piperidine NNC 22-0031 NNC 220031 NNC-22-0031 NNC-220031 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![5-Methyl-3-[2-(1-piperidinyl)ethylthio]-[1,2,4]triazino[5,6-b]indole](/img/structure/B1225911.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)
![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)
![2-(3-Chlorophenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225916.png)
![1-(Tert-butylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1225902.png)



![1-(2-Benzofuranyl)-2-[[1-(2,4,6-trimethylphenyl)-5-tetrazolyl]thio]ethanone](/img/structure/B1225908.png)
![1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea](/img/structure/B1225909.png)
